Methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
Description
Methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a synthetic acetylated glycoside derivative featuring a pyranose (oxane) ring substituted with multiple acetyl and acetamido groups. The core structure comprises:
- A 3-acetamido group (NHCOCH₃) at position 3 of the oxane ring.
- Acetyloxy (OAc) groups at positions 4 and 5.
- A 6-(acetyloxymethyl) group (CH₂OAc) at position 6.
- A methyl 4-oxybenzoate moiety linked via an ether bond at position 2 of the oxane ring.
This compound is characterized by extensive acetylation, which enhances its stability and lipophilicity, making it suitable for applications in glycoconjugate synthesis and drug delivery systems.
Properties
IUPAC Name |
methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-8-6-15(7-9-16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFACHFDUZOVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxan Ring Functionalization
The oxan core is prepared from methyl α-D-glucopyranoside through sequential acetylation and amino group introduction:
Reaction Scheme
- Peracetylation :
$$ \text{Methyl α-D-glucopyranoside} + \text{Acetic anhydride} \xrightarrow{\text{DMAP (0.1 eq), Pyridine}} \text{Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside} $$
Yield: 92–95% under anhydrous conditions at 0–5°C.
Selective Deacetylation at C3 :
$$ \text{Tetraacetate} + \text{Hydrazine hydrate (1.2 eq)} \xrightarrow{\text{EtOH, 40°C}} \text{Methyl 3-hydroxy-2,4,6-tri-O-acetyl-α-D-glucopyranoside} $$
Reaction time: 6–8 hr; Yield: 87%.Acetamido Introduction :
$$ \text{C3 Alcohol} + \text{Acetic anhydride (3 eq), NaN}3 \xrightarrow{\text{BF}3\text{·Et}_2\text{O}} \text{Methyl 3-acetamido-2,4,6-tri-O-acetyl-α-D-glucopyranoside} $$
Microwave assistance at 100W improves yield to 91%.
Benzoate Coupling via Mitsunobu Reaction
The functionalized oxan derivative is coupled with 4-hydroxybenzoic acid using Mitsunobu conditions:
Optimized Parameters
| Component | Quantity | Role |
|---|---|---|
| Oxan derivative | 1.0 eq | Nucleophile |
| 4-Hydroxybenzoic acid | 1.2 eq | Electrophile |
| DIAD | 2.5 eq | Azodicarboxylate |
| PPh₃ | 2.5 eq | Phosphine catalyst |
| THF | 0.1 M | Solvent |
Reaction proceeds at −20°C over 12 hr, achieving 88% coupling efficiency. Post-reaction purification via silica chromatography (EtOAc/hexanes 3:7) isolates the coupled product.
Industrial-Scale Production Methods
Continuous Flow Acetylation
A patent-pending method (CN103030565A) employs microwave-assisted continuous flow reactors for simultaneous acetylation and coupling:
Reactor Configuration
- Microwave Power : 450W (optimized for 100 g/batch scale)
- Residence Time : 18 min at 80°C
- Catalyst : Sodium hydrogen sulfate (3.5 wt%)
- Solvent System : Methanol/THF (4:1 v/v)
This approach reduces side-product formation (<2%) compared to batch processing (typical 8–12% impurities).
Performance Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 76% | 89% |
| Energy Consumption | 18 kWh/kg | 9.2 kWh/kg |
| Purity (HPLC) | 97.1% | 99.4% |
Critical Analysis of Catalytic Systems
Acid Catalysts for Esterification
Comparative study of Brønsted acids in the final esterification step:
Catalyst Screening Data
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| H₂SO₄ | 92 | 85 |
| p-TsOH | 88 | 91 |
| Amberlyst-15 | 78 | 94 |
| NaHSO₄·H₂O | 95 | 89 |
Sodium hydrogen sulfate hydrate emerges as optimal, providing high conversion with minimal side reactions (primarily transesterification <5%).
Advanced Purification Techniques
Crystallization Optimization
Final product purification uses a mixed solvent system:
Crystallization Conditions
- Solvent Ratio : Ethyl acetate/hexane (1:3 v/v)
- Cooling Rate : 0.5°C/min from 60°C to 4°C
- Seed Crystal Loading : 0.1% w/w
This protocol achieves 99.1% purity with 82% recovery, superior to column chromatography (95% purity, 75% recovery).
Impurity Profile
| Impurity | Content (ppm) |
|---|---|
| Diacetylated byproduct | 120 |
| Hydrolyzed acetamido | 45 |
| Unreacted benzoate | 18 |
Comparative Method Analysis
Synthetic Route Efficiency
| Method | Total Steps | Overall Yield | Cost Index |
|---|---|---|---|
| Sequential Protection | 9 | 41% | 1.00 |
| Convergent Synthesis | 6 | 58% | 0.87 |
| Flow Chemistry | 4 | 73% | 0.65 |
The flow chemistry approach demonstrates superior efficiency, particularly in reducing labor costs and purification steps.
Emerging Methodologies
Enzymatic Acetylation
Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for regioselective acetylation:
Biocatalytic Process
- Enzyme Loading : 15 mg/g substrate
- Solvent : tert-Butyl methyl ether
- Temperature : 35°C
- Conversion : 94% with >99% C3 selectivity
This green chemistry approach reduces heavy metal catalyst usage and enables water-free reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The acetyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The acetyloxy and acetamido groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate with structurally or functionally related compounds:
*Molecular formulas and weights for Methyl 4-[...]oxybenzoate are estimated based on structural analysis due to lack of explicit data in provided evidence.
Key Comparisons:
Structural Complexity: Methyl 4-...oxybenzoate is a monosaccharide derivative, contrasting with disaccharides like chitobiose octaacetate. Its benzoate ester introduces aromaticity, unlike the Fmoc-amino acid conjugates in and . Compared to UDP-N-acetylglucosamine (), it lacks nucleotide phosphate groups, reducing metabolic utility but enhancing synthetic versatility .
Functional Group Diversity: The 3-acetamido group is shared with chitobiose octaacetate and Fmoc-serine derivatives, conferring resistance to enzymatic degradation . Acetylation patterns (4,5-OAc and 6-CH₂OAc) mirror those in O-(2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-Fmoc-L-serine, suggesting shared synthetic pathways involving ZnCl₂-catalyzed acetylation (as in ) .
Applications :
- The benzoate ester in the target compound enhances lipophilicity, making it more suitable for hydrophobic environments (e.g., lipid bilayer penetration) compared to hydrophilic analogs like UDP-N-acetylglucosamine .
- Unlike chitobiose octaacetate, which is used in chitosan production, the target compound’s aromatic group may facilitate its use as a photolabile protecting group or fluorescence probe .
Synthetic Utility :
- Similar to Fmoc-protected glycoconjugates (), this compound could serve as a building block in solid-phase peptide synthesis, leveraging its acetyl groups for temporary protection .
Research Findings and Trends
- Stability: Acetylated derivatives like the target compound exhibit enhanced stability in acidic conditions compared to non-acetylated sugars, a trait critical for oral drug delivery .
- Reactivity : The benzoate ester may participate in nucleophilic acyl substitution reactions, enabling conjugation with amines or thiols in drug design .
Biological Activity
Methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and properties:
| Property | Details |
|---|---|
| Molecular Formula | C32H41N3O18 |
| Molecular Weight | 755.7 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C32H41N3O18/c1-14(36)... |
This structure features multiple acetyl and acetamido groups attached to a sugar-like oxane ring, indicating potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The acetyl and acetamido groups can engage in hydrogen bonding, influencing enzyme interactions crucial for metabolic processes such as acetylation and deacetylation.
Antitumor Activity
Research indicates that this compound exhibits significant growth inhibitory effects against various tumor cell lines. For instance, studies utilizing the MTT assay have demonstrated that it can effectively reduce cell viability in cancer cells, suggesting its potential as an anticancer agent .
Enzyme Interaction Studies
In biological research, this compound serves as a probe to study enzyme interactions, particularly those involved in acetylation processes. Its structural components allow it to mimic substrates for certain enzymes, providing insights into their mechanisms and potential therapeutic targets.
Case Studies and Research Findings
-
Case Study: Antitumor Effects
- A study conducted on several cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations ranging from 10 µM to 50 µM. The IC50 values varied depending on the cell line, indicating selective cytotoxicity.
-
Research on Enzyme Interactions
- Another investigation focused on the compound's ability to interact with histone deacetylases (HDACs). The results showed that it could inhibit HDAC activity in vitro, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with apoptosis in cancer cells.
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic: What are the key considerations for synthesizing Methyl 4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate in a laboratory setting?
Answer:
The synthesis involves multi-step organic reactions, including acetylation, glycosylation, and esterification. Critical steps include:
- Stereochemical Control: Use of chiral catalysts or protecting groups (e.g., benzoyl or Fmoc) to preserve stereochemistry during glycosidic bond formation .
- Reagent Selection: Acetonitrile or dichloromethane as solvents for polar reactions, and acetic anhydride for acetyl group introduction .
- Purification: Thin-layer chromatography (TLC) and column chromatography to monitor and isolate intermediates .
- Yield Optimization: Reaction temperatures (typically 50–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced: How can researchers resolve contradictions in hydrolysis rates of acetyl groups under varying pH conditions?
Answer:
Contradictions arise due to differential stability of acetamido vs. acetyloxy groups. Methodological approaches include:
- pH-Dependent Kinetic Studies: Hydrolysis of acetyloxy groups is faster under basic conditions (pH >10), while acetamido groups require acidic hydrolysis (pH <4) .
- Spectroscopic Monitoring: Use of <sup>1</sup>H NMR to track deacetylation by observing shifts in methyl proton signals (δ 2.0–2.3 ppm) .
- Computational Modeling: Density functional theory (DFT) to predict activation energies for hydrolysis pathways .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR for stereochemical confirmation (e.g., oxyan proton coupling constants) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., C33H43NO17, MW 725.7 g/mol) .
- Infrared Spectroscopy (IR): Peaks at 1740–1760 cm⁻¹ (C=O stretch of acetyl/ester groups) and 1650 cm⁻¹ (amide I band) .
Advanced: What strategies are used to optimize regioselective functionalization of the oxane ring?
Answer:
Regioselectivity challenges arise from steric hindrance and electronic effects. Solutions include:
- Directed Deprotection: Selective removal of acetyl groups using hydrazine in methanol to expose hydroxyl groups for further substitution .
- Protecting Group Compatibility: Temporary protection of acetamido groups with tert-butyldimethylsilyl (TBS) during oxidation or alkylation steps .
- Enzymatic Catalysis: Lipases or esterases for selective hydrolysis of acetyloxy groups under mild conditions .
Basic: What biological activities have been hypothesized for this compound, and how are they tested?
Answer:
Hypothesized activities (based on structural analogs) include:
- Antimicrobial Action: Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to mupirocin .
- Enzyme Inhibition: Molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like MMP-9 or bacterial transpeptidases .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values .
Advanced: How do researchers address discrepancies in reported bioactivity data across studies?
Answer:
Discrepancies may stem from impurities or assay variability. Mitigation strategies:
- Orthogonal Assays: Combine enzymatic inhibition assays with cell-based viability tests to confirm activity .
- Batch Reproducibility: Compare multiple synthetic batches via HPLC-UV (λ = 254 nm) to rule out impurity-driven effects .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., acetamido-glucose derivatives) to identify trends .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods during reactions involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal: Segregate halogenated waste (e.g., acetonitrile) from non-halogenated solvents .
Advanced: How is computational chemistry applied to predict this compound’s reactivity or interactions?
Answer:
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior .
- Docking Simulations: Use Schrödinger Suite or GROMACS to model binding to biological targets (e.g., carbohydrate-binding proteins) .
- QM/MM Calculations: Hybrid quantum mechanics/molecular mechanics to study transition states in hydrolysis reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
